

Interpreting off-target effects of NDI-101150 in kinase assays

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Compound of Interest

Compound Name: NDI-101150

Cat. No.: B15613597

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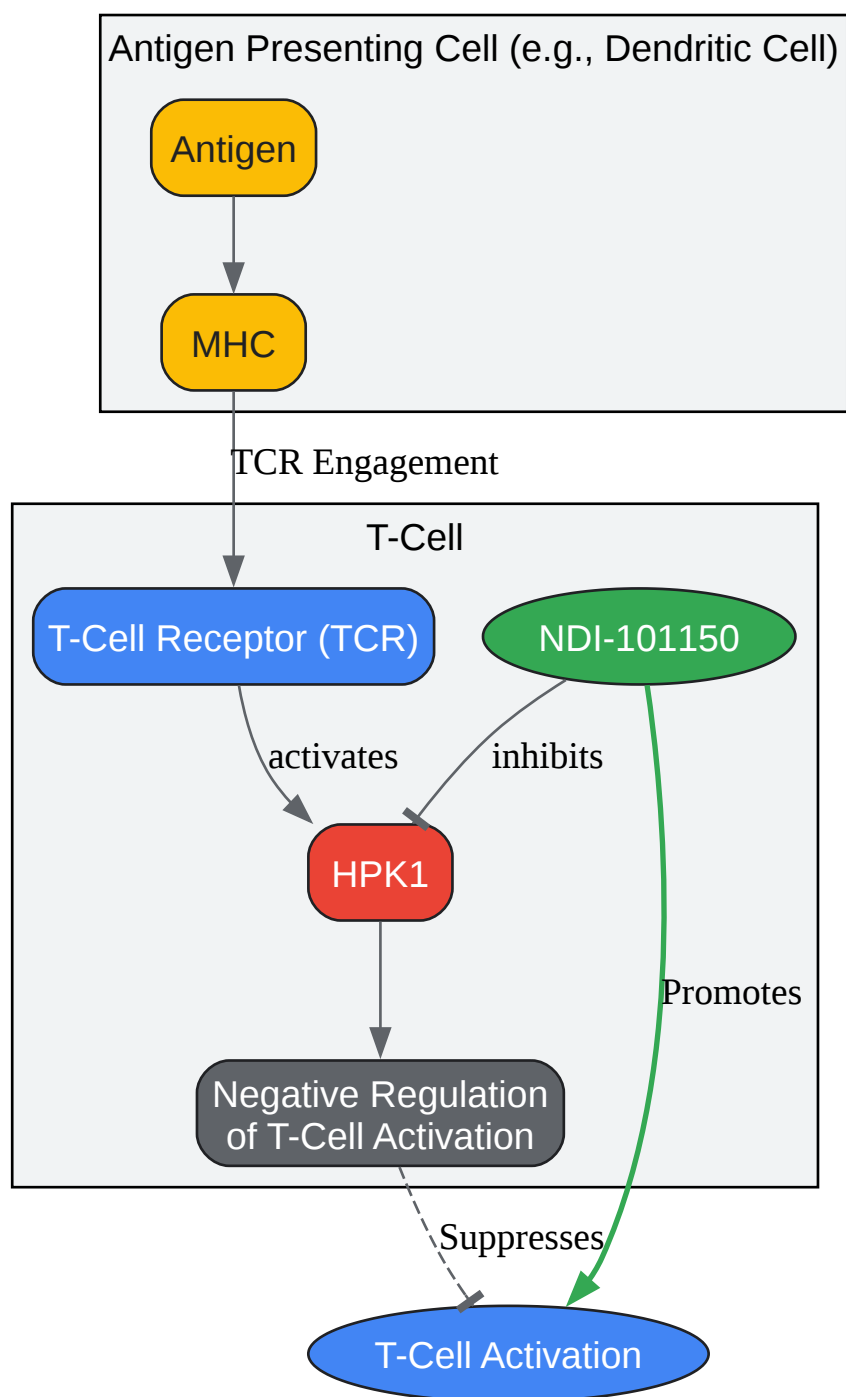
Technical Support Center: NDI-101150 Kinase Assays

This technical support center provides troubleshooting guidance and frequently asked questions for researchers utilizing **NDI-101150** in kinase assays. The focus is on the correct interpretation of potential off-target effects and ensuring the accuracy of experimental results.

Understanding NDI-101150

NDI-101150 is an oral, potent, and highly selective small-molecule inhibitor of Hematopoietic Progenitor Kinase 1 (HPK1), also known as Mitogen-activated protein kinase kinase kinase 1 (MAP4K1).^{[1][2][3]} HPK1 is a negative regulator of immune cells, and its inhibition by **NDI-101150** is designed to enhance the activation of T cells, B cells, and dendritic cells to mount a robust anti-tumor immune response.^{[1][4]} Preclinical data has demonstrated that **NDI-101150** has single-digit nanomolar potency against HPK1 and exhibits over 300-fold selectivity against other MAP4K family kinases.^{[5][6]}

Signaling Pathway of HPK1 Inhibition by NDI-101150



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Caption: HPK1 signaling cascade and the mechanism of action of **NDI-101150**.

Quantitative Data: NDI-101150 Kinase Inhibition Profile

While **NDI-101150** is highly selective, it is crucial to understand its inhibitory profile. The following table summarizes publicly available data.

Target Kinase	IC50 (nM)	Selectivity vs. Other MAP4K Kinases	Notes
HPK1 (Primary Target)	Single-digit nanomolar[5]	>300-fold[5][6]	Potent and selective inhibition.
GLK	-	377-fold less sensitive than HPK1[7]	A member of the MAP4K family.
hERG	2800[7]	-	Low potential for cardiac toxicity.[7]

Troubleshooting Guide & FAQs

This section addresses common issues and questions that may arise when testing **NDI-101150** in various kinase assays.

Scenario 1: Unexpected inhibition of a kinase other than HPK1 in a biochemical assay.

Question: My in vitro kinase assay (e.g., ADP-Glo™, FRET) shows that **NDI-101150** is inhibiting a kinase that is not HPK1. How should I interpret this result?

Answer:

- **Confirm the Result:** The first step is to rule out experimental artifacts. Repeat the experiment with freshly prepared reagents, including a new aliquot of **NDI-101150**.
- **Determine the IC50:** Conduct a dose-response experiment to determine the IC50 value for the potential off-target kinase. A significantly higher IC50 compared to HPK1 suggests a weaker interaction that may not be physiologically relevant.
- **Review the Assay Technology:** Be aware of the limitations of your assay. For instance, fluorescent assays can be prone to interference from compounds that are themselves

fluorescent or absorb light at the excitation or emission wavelengths.[8] Luminescence-based assays that measure ATP consumption may not distinguish between substrate phosphorylation and kinase autophosphorylation, potentially leading to misleading results.[9]

- **Validate in a Cellular Context:** If the off-target inhibition appears potent in a biochemical assay, it is essential to determine if this interaction occurs in intact cells. A Cellular Thermal Shift Assay (CETSA) is a valuable method to verify target engagement in a more physiological environment.

Scenario 2: Discrepancy between results from different kinase assay formats.

Question: I am observing conflicting data for **NDI-101150**'s activity when using a radiometric assay versus a fluorescence-based assay. Why is this happening and which result should I trust?

Answer:

Different kinase assay platforms have distinct advantages and limitations.[10][11][12]

- **Radiometric Assays:** Often considered the "gold standard," these assays directly measure the incorporation of a radiolabeled phosphate into a substrate.[11] They are highly sensitive and less prone to compound interference.[10] However, they involve handling radioactive materials.[10]
- **Fluorescence-Resonance Energy Transfer (FRET):** These assays can be challenging to develop and are sensitive to the distance between fluorophores.[10]
- **Luminescence-Based Assays (e.g., ADP-Glo™):** These assays are sensitive but can be susceptible to inhibitors of the coupling enzymes (e.g., luciferase), leading to false negatives. [8]

Discrepancies can arise from these technological differences. For confirming a direct inhibitory effect, the radiometric assay is generally more reliable.[11]

Question: What are some common sources of error in kinase assays that could be misinterpreted as off-target effects?

Answer:

Several factors can lead to erroneous results:

- **Compound Aggregation:** At high concentrations, small molecules can form aggregates that non-specifically inhibit enzymes.
- **Reagent Quality:** Ensure the purity and activity of your kinase, substrate, and ATP.
- **Assay Conditions:** Factors like ATP concentration, incubation time, and buffer composition can significantly influence results. For ATP-competitive inhibitors, the measured IC₅₀ will be dependent on the ATP concentration.
- **Enzyme Concentration:** High enzyme concentrations can increase autophosphorylation, which may be detected by certain assay formats that measure total ATP consumption.^[9]

Question: How can I determine if a confirmed off-target effect is therapeutically relevant?

Answer:

The physiological relevance of an off-target interaction depends on several factors:

- **Potency:** Is the IC₅₀ for the off-target kinase within the cellular concentration range achieved by **NDI-101150** at therapeutic doses?
- **Cellular Activity:** Does the inhibition of the off-target kinase translate to a measurable effect in a cellular model?
- **Biological Function:** What is the known biological role of the off-target kinase? Does its inhibition align with any observed cellular phenotypes or potential side effects?

Experimental Protocols

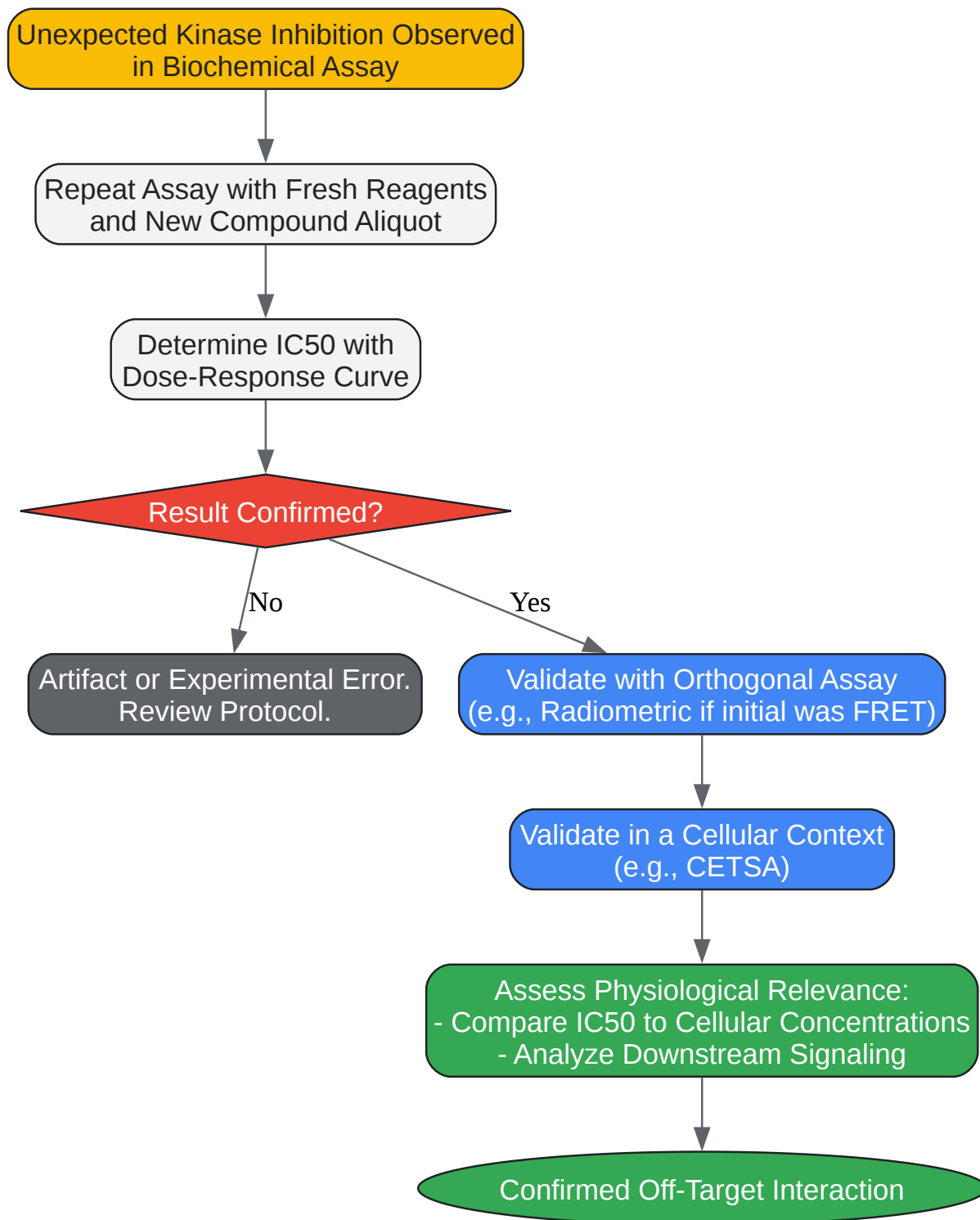
General Protocol for an In Vitro Kinase Assay (Radiometric)

This protocol provides a general framework. Specific conditions such as buffer components, substrate, and enzyme concentrations should be optimized for each kinase.

- Prepare Kinase Reaction Buffer: A typical buffer may contain 25 mM HEPES (pH 7.5), 10 mM MgCl₂, 1 mM EGTA, and 0.01% Brij-35.
- Prepare **NDI-101150** Dilutions: Create a serial dilution of **NDI-101150** in DMSO. The final DMSO concentration in the assay should be kept constant and low (e.g., <1%).
- Set Up the Kinase Reaction:
 - Add the kinase reaction buffer to a microplate well.
 - Add the substrate (e.g., a specific peptide or protein).
 - Add the diluted **NDI-101150** or DMSO (for control).
 - Add the kinase enzyme.
 - Pre-incubate for a short period (e.g., 10 minutes) at room temperature.
- Initiate the Reaction: Add the ATP solution, which includes [γ-33P]-ATP, to start the reaction.
- Incubate: Incubate the plate at a controlled temperature (e.g., 30°C) for a predetermined time, ensuring the reaction is in the linear range.
- Stop the Reaction: Stop the reaction by adding a solution like 3% phosphoric acid.
- Isolate the Phosphorylated Substrate: Transfer the reaction mixture to a filter membrane that binds the substrate. Wash the membrane to remove unincorporated [γ-33P]-ATP.
- Quantify: Measure the radioactivity on the filter membrane using a scintillation counter.

- Data Analysis: Calculate the percent inhibition for each **NDI-101150** concentration relative to the DMSO control and determine the IC50 value by fitting the data to a dose-response curve.

Workflow for Investigating a Potential Off-Target Effect



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Caption: A logical workflow for troubleshooting unexpected kinase inhibition.

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